molecular formula C18H24Br2O11 B13841290 2,4-Dibromophenyl-beta-glucopyranoside

2,4-Dibromophenyl-beta-glucopyranoside

Cat. No.: B13841290
M. Wt: 576.2 g/mol
InChI Key: GBOJCYOKQJNITO-UHFFFAOYSA-N
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Description

2,4-Dibromophenyl-beta-glucopyranoside is a chemical compound that belongs to the class of glycosides It consists of a 2,4-dibromophenyl group attached to a beta-glucopyranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromophenyl-beta-glucopyranoside typically involves the reaction of 2,4-dibromophenol with a glucopyranosyl donor. One common method involves the use of 2,3,4,6-tetra-O-acetylglucopyranosyl bromide as the glucopyranosyl donor. The reaction is carried out in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction mixture is refluxed in chloroform, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromophenyl-beta-glucopyranoside can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The glucopyranoside moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-beta-glucopyranosides, while oxidation reactions can produce glucuronic acid derivatives.

Scientific Research Applications

2,4-Dibromophenyl-beta-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dibromophenyl-beta-glucopyranoside involves its interaction with specific molecular targets. The glucopyranoside moiety can bind to carbohydrate-recognizing proteins, while the 2,4-dibromophenyl group can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl-beta-glucopyranoside
  • 2,4-Dichlorophenyl-beta-glucopyranoside
  • 4-Nitrophenyl-beta-glucopyranoside

Uniqueness

2,4-Dibromophenyl-beta-glucopyranoside is unique due to the presence of two bromine atoms on the phenyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C18H24Br2O11

Molecular Weight

576.2 g/mol

IUPAC Name

2-[[6-(2,4-dibromophenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H24Br2O11/c19-6-1-2-8(7(20)3-6)29-18-16(27)14(25)12(23)10(31-18)5-28-17-15(26)13(24)11(22)9(4-21)30-17/h1-3,9-18,21-27H,4-5H2

InChI Key

GBOJCYOKQJNITO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Origin of Product

United States

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